REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.[C:13]1(=[O:23])[O:18][C:16](=[O:17])[C:15]2=CC=CC=[C:14]12>>[CH:6]1[C:5]2[C:4](=[CH:11][CH:10]=[CH:9][CH:7]=2)[CH:3]=[CH:2][CH:1]=1.[CH:2]1[CH:1]=[CH:6][C:5]2[C:7](=[O:8])[CH:9]=[CH:10][C:11](=[O:12])[C:4]=2[CH:3]=1.[C:16]1(=[O:17])[O:18][C:13](=[O:23])[CH:14]=[CH:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C=CC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These surprising results
|
Type
|
CUSTOM
|
Details
|
have been obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C=CC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |